Cratoxyarborenone C

Description

Properties

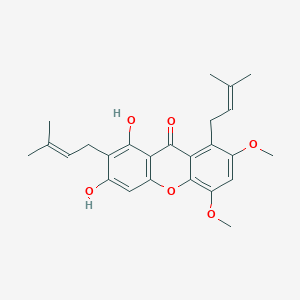

Molecular Formula |

C25H28O6 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

1,3-dihydroxy-5,7-dimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C25H28O6/c1-13(2)7-9-15-17(26)11-19-22(23(15)27)24(28)21-16(10-8-14(3)4)18(29-5)12-20(30-6)25(21)31-19/h7-8,11-12,26-27H,9-10H2,1-6H3 |

InChI Key |

PGWGLEHDWSDHBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C=C(C(=C3C2=O)CC=C(C)C)OC)OC)O)C |

Origin of Product |

United States |

Q & A

Basic: What methodologies are recommended for isolating Cratoxyarborenone C from plant sources?

This compound is isolated via multi-stage extraction and chromatographic separation. The leaves of Cratoxylum glaucum are typically powdered and sequentially extracted with solvents of increasing polarity (e.g., n-hexane → dichloromethane → methanol). The dichloromethane fraction (Cg.FD) is further purified using vacuum liquid chromatography (VLC) with hexane-ethyl acetate gradients, followed by gel filtration on Sephadex LH-20 with chloroform-methanol (2:8 v/v). Final purity is validated via HPLC (C-18 column, methanol-water elution) with UV detection .

Basic: What in vitro assays are used to evaluate the antimalarial activity of this compound?

The lactate dehydrogenase (LDH) assay is standard for assessing antimalarial activity against Plasmodium falciparum 3D6. Parasites are synchronized to the ring stage, treated with compound dilutions (0.01–50 µg/mL), and incubated for 72 hours. LDH activity is quantified spectrophotometrically at 650 nm after substrate addition (APAD, NBT, diaphorase). Activity is categorized as very potent (IC₅₀ <5 µg/mL), moderately potent (5–50 µg/mL), or inactive (>100 µg/mL) .

Advanced: How can researchers address discrepancies in antimalarial activity between crude fractions and purified this compound?

Fraction Cg.FD-F5 exhibited stronger antimalarial activity (IC₅₀ 1.5 µg/mL) than purified this compound (IC₅₀ 2.13 µg/mL). This discrepancy may arise from synergistic interactions between co-occurring compounds in the fraction (e.g., other prenylated xanthones) or loss of stabilizing factors during isolation. To investigate:

- Perform bioactivity-guided fractionation to identify synergistic components.

- Compare stability profiles of the fraction vs. pure compound under assay conditions (pH, temperature).

- Use metabolomic profiling (UPLC-Q-TOF-MS) to map secondary metabolites in active fractions .

Advanced: What structural elucidation techniques confirm the prenylated xanthone scaffold of this compound?

The structure is confirmed via:

- 1D/2D NMR : Aromatic protons (δH 6.29, H-2; δH 7.50, H-8) and oxygenated carbons (δC 161.34, C-1; δC 180.37, C-9) define the xanthone core. HMBC correlations (e.g., H-2’ to C-3/C-4a) locate prenyl substituents.

- HRMS : m/z 410.1801 [M+H]+ (calc. 410.1808 for C₂₄H₂₆O₆).

- UV-Vis : Absorbance at 240, 262, 318, and 378 nm aligns with conjugated xanthone systems.

Purity (>97%) is verified via HPLC at 210, 254, and 365 nm .

Advanced: How should selectivity indices (SI) be calculated and interpreted for this compound?

SI = CC₅₀ (cytotoxicity) / IC₅₀ (antimalarial activity). For this compound:

| Parameter | Value (µg/mL) |

|---|---|

| IC₅₀ (antimalarial) | 2.13 ± 0.04 |

| CC₅₀ (Vero cells) | 45.62 ± 1.12 |

| SI | 21.41 |

Interpretation : SI >10 indicates low cytotoxicity relative to antimalarial potency. Validate with:

- Dose-response curves (GraphPad Prism nonlinear regression).

- Replicate assays (n=3) to minimize variability.

- Secondary cytotoxicity models (e.g., human hepatocytes) to assess tissue-specific toxicity .

Basic: What spectroscopic criteria ensure the purity of isolated this compound?

- HPLC : ≥97% purity at 210, 254, and 365 nm.

- NMR : Sharp, non-split peaks in ¹H and ¹³C spectra.

- HRMS : Mass error <5 ppm.

- UV-Vis : No extraneous absorbance peaks outside known xanthone ranges .

Advanced: What strategies optimize the yield of this compound during extraction?

- Solvent selection : Dichloromethane outperforms n-hexane and methanol in extracting prenylated xanthones.

- Temperature control : Maintain <40°C during solvent evaporation to prevent thermal degradation.

- Chromatography : Use Sephadex LH-20 for size-exclusion separation, which resolves prenylated derivatives based on molecular weight .

Advanced: How can researchers validate the antimalarial mechanism of this compound?

- Stage-specific assays : Test activity against trophozoite/schizont stages (sorbitol synchronization).

- Hemozoin inhibition assay : Quantify β-hematin formation via spectrophotometry (405 nm).

- Proteomic profiling : Identify parasite protein targets (e.g., PfATP6, PfDHFR) via affinity chromatography or molecular docking .

Basic: What cytotoxicity assays are suitable for this compound?

The resazurin (Alamar Blue) assay is recommended:

- Culture Vero cells (1×10⁶ cells/well) and treat with compound dilutions (6.25–100 µg/mL).

- Incubate for 48 hours, add resazurin (0.5 mM), and measure fluorescence (ex: 530 nm, em: 595 nm).

- Calculate CC₅₀ using sigmoidal dose-response models .

Advanced: How do structural modifications of this compound influence its bioactivity?

Key SAR insights:

- Prenyl groups : Essential for antimalarial activity; removal reduces IC₅₀ by >50%.

- Methoxy substitution : Position-6 methoxy (δC 60.38) enhances solubility without compromising activity.

- Hydroxyl groups : The C-1 hydroxyl (δH 12.98) is critical for hydrogen bonding to parasite targets.

Synthetic analogs should retain these moieties during derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.